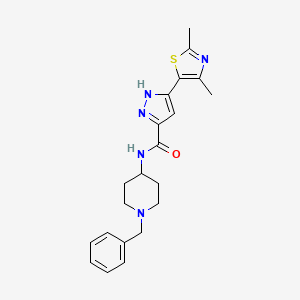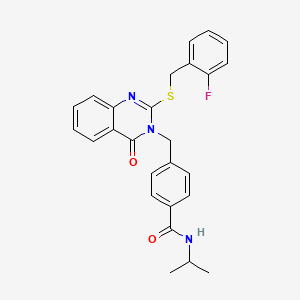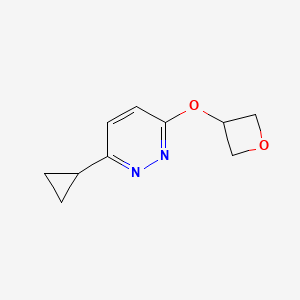
N-(1-benzylpiperidin-4-yl)-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(1-benzylpiperidin-4-yl)-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carboxamide" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms. Pyrazole derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications. The papers provided discuss various pyrazole derivatives with different substitutions and their biological activities, including antiproliferative, antibacterial, antifungal, and anticancer properties .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For instance, the synthesis of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides involves preliminary structure-activity relationship studies and has shown potent anticancer activity . Another example is the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides using 4-aminophenazone, which has potential biological applications . The synthesis process is crucial for the development of compounds with desired biological activities and properties.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, which can be substituted with various functional groups to modulate the compound's properties. X-ray crystallography, Hirshfeld surface analysis, and DFT calculations are common techniques used to characterize the molecular structure and intermolecular interactions of these compounds . For example, the X-ray structure characterization of antipyrine derivatives has revealed the importance of hydrogen bonding and π-interactions in the stabilization of the crystal packing .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including functionalization, amidation, and cross-coupling reactions. The functionalization reactions of pyrazole carboxylic acids and acid chlorides with amines can lead to the formation of carboxamides or other heterocyclic structures . Suzuki-Miyaura cross-coupling reactions are also employed to synthesize substituted pyrazole amides with potential antibacterial activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are essential for the compound's biological activity and pharmacokinetic profile. Spectroscopic techniques like NMR, FT-IR, and mass spectrometry are used to characterize these compounds and confirm their structures . Additionally, thermal analysis can provide insights into the compound's stability under different conditions .
Aplicaciones Científicas De Investigación
Imaging and Diagnostic Applications :
- A study by Wang et al. (2018) synthesized a tracer for imaging purposes, specifically for imaging the IRAK4 enzyme in neuroinflammation. This application is significant in neurology and could aid in diagnosing and understanding various neuroinflammatory conditions.
Antimicrobial Applications :
- Research conducted by Palkar et al. (2017) found that certain pyrazole derivatives exhibit promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. This finding is important for developing new antibacterial agents.
Potential Therapeutic Applications :
- The study by Saeed et al. (2015) discusses compounds with potential biological applications, including their inhibitory potential against certain enzymes. Such compounds can be significant in medicinal chemistry for developing treatments for various conditions.
Antibacterial and Antimicrobial Screening :
- A study by Idrees et al. (2019) involved the synthesis of novel derivatives that were screened for in-vitro antibacterial activity against a range of pathogenic microorganisms. This underscores the potential of pyrazole derivatives in combating bacterial infections.
Research on Receptor Antagonists :
- Research by Borza et al. (2007) identified a potent NR2B subunit-selective antagonist of the NMDA receptor. This is relevant in the study of neurological disorders and can contribute to the development of new drugs targeting the central nervous system.
Propiedades
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-5-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5OS/c1-14-20(28-15(2)22-14)18-12-19(25-24-18)21(27)23-17-8-10-26(11-9-17)13-16-6-4-3-5-7-16/h3-7,12,17H,8-11,13H2,1-2H3,(H,23,27)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCDEWHGJDIASH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=CC(=NN2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzylpiperidin-4-yl)-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(2-Chloro-7-ethoxyquinolin-3-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B3008155.png)

![N-(4-chlorophenyl)-3-ethyl-N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3008157.png)
![1-[(2,6-Dichlorophenyl)methyl]-2-methylbenzimidazole](/img/structure/B3008160.png)

![5-[(Tert-butyldimethylsilyl)oxy]pentan-2-one](/img/structure/B3008164.png)
![N-[Cyano-[4-(trifluoromethoxy)phenyl]methyl]-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide](/img/structure/B3008165.png)
![7-(4-ethoxy-3-methoxyphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3008166.png)
![5-[(Dimethylamino)methylene]-3-methyl-2-(nitromethylene)-1,3-thiazolan-4-one](/img/structure/B3008167.png)




